Bienvenue dans la boutique en ligne BenchChem!

Enestebol

Solid-state characterization Melting point Reference standard identity

Enestebol is the only AAS combining C4-OH and Δ¹ unsaturation in a 17α-alkylated androstane. Its chlorine-free C₂₀H₂₈O₃ formula eliminates ³⁵Cl/³⁷Cl isotopic interference, yielding cleaner HRMS calibrant signals vs. chlorinated analogs. The DSC-verifiable mp of 158–161 °C provides >4 °C thermal separation from oxymesterone, metandienone, chlorodehydromethyltestosterone, and methylclostebol—enabling GMP-grade identity confirmation. Assigned INN and FDA UNII (LNS3MVH7NV), it supports ISO/IEC 17025 traceability without pharmacopoeial monograph. Essential for WADA metabolite panel development and SAR studies bridging 4-hydroxysteroid aromatase inhibition with Δ¹-mediated Phase I metabolism.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
CAS No. 2320-86-7
Cat. No. B1629327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnestebol
CAS2320-86-7
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)O
InChIInChI=1S/C20H28O3/c1-18-9-8-16(21)17(22)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,22-23H,4-7,10-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1
InChIKeyXMPHGFYWQPUCAG-XMUHMHRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enestebol (CAS 2320-86-7): Structural Identity and Chemical Classification for Procurement Screening


Enestebol (INN), systematically designated as 4,17β-dihydroxy-17α-methylandrosta-1,4-dien-3-one, is a synthetic, orally active anabolic–androgenic steroid (AAS) belonging to the 17α-alkylated testosterone derivative class [1]. It has been assigned both an INN and a unique FDA UNII code (LNS3MVH7NV), but it was never introduced as a marketed pharmaceutical product [1][2]. Its fused tetracyclic androstane core features three distinguishing modifications relative to testosterone: a C4-hydroxy substituent, a C1–C2 double bond (Δ¹), and a C17α-methyl group—each contributing to a distinct pharmacological profile that sets it apart from its nearest structural neighbors including oxymesterone, chlorodehydromethyltestosterone, methylclostebol, and metandienone [1].

Why Enestebol Cannot Be Interchanged with Oxymesterone, Metandienone, or Other 17α-Alkylated Androgens


Enestebol occupies a unique structural niche among 17α-alkylated anabolic steroids, simultaneously incorporating a C4-hydroxy substituent and a C1–C2 double bond on the steroid A-ring [1]. Its nearest comparator, oxymesterone (4-hydroxy-17α-methyltestosterone), retains the 4-hydroxy group but lacks the Δ¹ unsaturation, while metandienone (17α-methyl-δ¹-testosterone) bears the Δ¹ double bond but lacks the 4-hydroxy moiety [2]. Chlorodehydromethyltestosterone replaces the 4-hydroxy group with a 4-chloro substituent, a modification that increases lipophilicity and alters androgen receptor binding kinetics [2]. These structural differences produce measurable divergences in solid-state properties—most notably melting point—and are predicted to affect metabolic stability, aromatase interaction susceptibility, and bioanalytical detection profiles [1][2]. Generic substitution without explicit experimental validation risks introducing uncontrolled variability in assay readouts, reference standard identification, and metabolic pathway interpretation.

Quantitative Differentiation of Enestebol from Structural Analogs: Solid-State, Pharmacophore, and Regulatory Dimensions


Melting Point Divergence Confirms Distinct Solid-State Identity Versus Closest 4-Hydroxy and 4-Chloro Analogs

Enestebol exhibits a melting point of 158–161 °C as reported by CAS Common Chemistry, which is 9–12 °C lower than that of its closest 4-hydroxy structural neighbor oxymesterone (170 °C) and differs markedly from the 4-chloro-substituted chlorodehydromethyltestosterone (149–151 °C, or an alternative reported polymorph at 125–127 °C) [1][2]. This melting point depression relative to oxymesterone is consistent with the introduction of the Δ¹ double bond, which disrupts crystal lattice packing efficiency. The distinct thermal profile provides a route for identity verification and purity assessment when differentiating enestebol from co-formulated or co-eluting analogs in analytical reference standard procurement.

Solid-state characterization Melting point Reference standard identity

Unique Triple Pharmacophore Combination: 4-OH + Δ¹ + 17α-Me Not Present in Any Single Comparator

Enestebol is the only compound among its defined nearest-analog set to combine a 4-hydroxy group, a Δ¹ (C1–C2) double bond, and a 17α-methyl group within the same molecule [1]. Oxymesterone possesses the 4-OH and 17α-Me but retains a saturated A-ring at C1–C2 (Δ⁴-3-keto system only). Metandienone possesses the Δ¹ double bond and 17α-Me but lacks the 4-OH. Chlorodehydromethyltestosterone substitutes a 4-chloro group in place of 4-OH alongside Δ¹ and 17α-Me. Methylclostebol contains 4-chloro and 17α-Me without Δ¹. These structural permutations manifest in molecular formula differences that directly reflect functional group substitution: enestebol (C₂₀H₂₈O₃) versus metandienone (C₂₀H₂₈O₂, one fewer oxygen), chlorodehydromethyltestosterone (C₂₀H₂₇ClO₂, chlorine-for-oxygen replacement), methylclostebol (C₂₀H₂₉ClO₂, chlorine and additional 2H), and oxymesterone (C₂₀H₃₀O₃, additional 2H due to saturated C1–C2) [2].

Pharmacophore mapping Structural differentiation Androgen receptor

4-Hydroxy Substituent Confers Potential Anti-Aromatase Liability Absent in 4-Chloro and 4-Desoxy Analogs

The C4-hydroxy substituent on the steroid A-ring has been established as a critical pharmacophore for aromatase (CYP19) inhibition in structurally related 4-hydroxysteroids. In yeast-based androgen receptor (AR) transactivation assays, the closely related steroid 4-hydroxytestosterone (4-OHT; 4,17β-dihydroxyandrost-4-en-3-one) demonstrated strong androgenic effects at concentrations of 10⁻⁸ M, with 4-hydroxyandrostenedione (formestane) showing comparable potency at the same concentration [1]. Formestane is a clinically established irreversible aromatase inhibitor (IC₅₀ ~20–80 nM in placental microsomal and cellular assays) [2]. While direct aromatase inhibition data for enestebol itself has not been published, the 4-hydroxy-Δ¹-3-keto pharmacophore present in enestebol is structurally analogous to the active inhibitory motif in formestane and 4-OHT [1]. In contrast, chlorodehydromethyltestosterone and methylclostebol carry a 4-chloro substituent, which is not associated with the same irreversible aromatase inactivation mechanism [3]. Metandienone, lacking any C4 substitution, is fully aromatizable at the A-ring. This functional group difference has direct implications for experimental design: enestebol may exhibit reduced estrogenic side-product formation relative to metandienone in androgen-response model systems.

Anti-aromatase activity 4-Hydroxysteroids Estrogen suppression

Regulatory Distinctiveness: INN and FDA UNII Assignment for an Unmarketed Agent Indicates Persistent Analytical Reference Need

Enestebol has been formally recognized as a discrete chemical entity by both the WHO International Nonproprietary Name (INN) program (proposed INN list 22, 1969; recommended INN list 10, 1970) and the FDA Global Substance Registration System (UNII: LNS3MVH7NV) [1], despite never having been approved for therapeutic use in any jurisdiction [2]. It is explicitly listed on the World Anti-Doping Agency (WADA) Prohibited List and is scheduled as a controlled substance in multiple national regulatory frameworks, including Canada's Controlled Drugs and Substances Act [3]. Its 4-chloro-substituted comparators—chlorodehydromethyltestosterone and methylclostebol—similarly lack therapeutic marketing authorization but bear their own distinct INN/UNII assignments, meaning that regulatory compliance and anti-doping analytical workflows require compound-specific reference standards rather than class-based surrogates. The existence of distinct UNII codes for each of these unmarketed agents underscores the regulatory expectation that they be treated as independently trackable chemical entities.

INN assignment UNII code Doping control Regulatory compliance

Molecular Formula and Heteroatom Composition Distinguish Enestebol from All 4-Chloro and 4-Desoxy Analogs by Mass Spectrometry

Enestebol's molecular formula (C₂₀H₂₈O₃; monoisotopic mass 316.2038 Da) differs from every close analog by at least one heteroatom or degree of unsaturation [1]. Metandienone (C₂₀H₂₈O₂; monoisotopic mass 300.2089 Da) contains one fewer oxygen atom (Δmass = +15.9949). Chlorodehydromethyltestosterone (C₂₀H₂₇ClO₂; monoisotopic mass 334.1700 Da for ³⁵Cl) replaces oxygen with chlorine, producing a distinctive ³⁵Cl/³⁷Cl isotopic signature with a +2 Da M+2 peak at ~32% relative abundance . Methylclostebol (C₂₀H₂₉ClO₂; monoisotopic mass 336.1856 Da for ³⁵Cl) adds two additional hydrogen atoms, shifting the mass by +2.0129 Da relative to chlorodehydromethyltestosterone. Oxymesterone (C₂₀H₃₀O₃; monoisotopic mass 318.2195 Da) has two extra hydrogens due to the saturated C1–C2 bond (Δmass = +2.0157 Da relative to enestebol) [2]. These mass differences are resolvable by high-resolution mass spectrometry (HRMS, resolution ≥30,000 FWHM) and are orthogonal to chromatographic separation, providing a second dimension of identity confirmation in complex biological matrices or multi-analyte reference standard mixtures.

Mass spectrometry Molecular formula LC-MS/MS HRMS identification

When to Source Enestebol: Research and Industrial Application Scenarios Informed by Quantitative Differentiation Evidence


Bioanalytical Reference Standard for Anti-Doping and Forensic Toxicology LC-HRMS Method Validation

Enestebol's unique C₂₀H₂₈O₃ molecular formula—lacking chlorine and thereby avoiding the ³⁵Cl/³⁷Cl isotopic doublet that complicates quantification of chlorodehydromethyltestosterone and methylclostebol at low ng/mL concentrations—makes it a cleaner HRMS calibrant for developing multi-analyte screening methods [1]. Its distinct melting point (158–161 °C) provides an orthogonal identity check orthogonal to chromatographic retention time and accurate mass [2]. WADA-accredited laboratories sourcing enestebol as a certified reference material benefit from a compound whose INN and UNII assignments (LNS3MVH7NV) are recognized across major pharmacopoeial and regulatory frameworks [3], satisfying ISO/IEC 17025 traceability requirements without relying on marketed pharmaceutical-grade material (which does not exist for enestebol).

Structure–Activity Relationship (SAR) Studies of 4-Hydroxy-Δ¹-Androstane Pharmacophores

Enestebol is the only compound combining 4-OH and Δ¹ unsaturation in a 17α-alkylated androstane framework. Researchers investigating how Δ¹ unsaturation modulates the anti-aromatase potency of 4-hydroxysteroids can use enestebol as a bridge compound between oxymesterone (4-OH, saturated A-ring) and formestane (4-OH, Δ⁴-3-keto, 17-keto) [1]. The predicted reduction in aromatase substrate liability relative to metandienone—based on the established inhibitory pharmacophore of 4-hydroxyandrostenedione derivatives (IC₅₀ 20–80 nM for formestane in placental aromatase assays) [2]—positions enestebol as a lead scaffold for designing tissue-selective androgen receptor modulators with integrated aromatase suppression activity.

Metabolic Pathway Elucidation and Urinary Metabolite Identification Studies

The Δ¹ double bond in enestebol introduces an additional site of potential Phase I metabolism (allylic hydroxylation at C2, C6, or epoxidation at C1–C2) that is absent in oxymesterone, while the 4-hydroxy group provides a Phase II conjugation site (glucuronidation/sulfation) not available in metandienone [1]. The combination of these structural features predicts a urinary metabolite profile that is distinct from both comparator classes, as demonstrated for the closely related pair formestane and 4-hydroxytestosterone, where shared 4-OH metabolism generates overlapping yet distinguishable metabolite signatures detectable by GC-MS/MS and LC-HRMS [2]. Sourcing enestebol is essential for laboratories developing targeted metabolite screening panels that must differentiate enestebol intake from co-occurring use of oxymesterone or metandienone.

Physicochemical Reference Standard for Polymorph Screening and Solid-State Characterization

Enestebol's melting point of 158–161 °C is precisely documented and sits in a thermal window that is clearly separable from oxymesterone (170 °C), metandienone (165–166 °C), chlorodehydromethyltestosterone (149–151 °C or 125–127 °C polymorph), and methylclostebol (147–148 °C) [1][2]. This thermal resolution exceeds 4 °C for every comparator pair, which is sufficient for differential scanning calorimetry (DSC)-based identity confirmation in GMP raw material release testing. For custom synthesis vendors and reference standard manufacturers, this melting point specification provides a release criterion with a quantitative acceptance range that cannot be met by any of the four closest structural analogs, ensuring lot-to-lot consistency in the absence of a pharmacopoeial monograph.

Quote Request

Request a Quote for Enestebol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.